2-Methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under controlled conditions.
Cyclization Reactions: Forming the hexahydroquinoline ring structure.
Functional Group Modifications: Introducing specific functional groups such as methoxy, hydroxy, and nitro groups.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions involving the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amino-substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different functional groups.
Quinoline Derivatives: Compounds with a quinoline core structure.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups.
Uniqueness
The uniqueness of 2-Methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and its potential biological activities.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C28H30N2O9 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O9/c1-15-24(28(33)39-10-9-36-2)25(17-12-20(30(34)35)27(32)23(14-17)38-4)26-19(29-15)11-16(13-21(26)31)18-7-5-6-8-22(18)37-3/h5-8,12,14,16,25,29,32H,9-11,13H2,1-4H3 |
InChI Key |
DAGDKBZJUOWHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
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